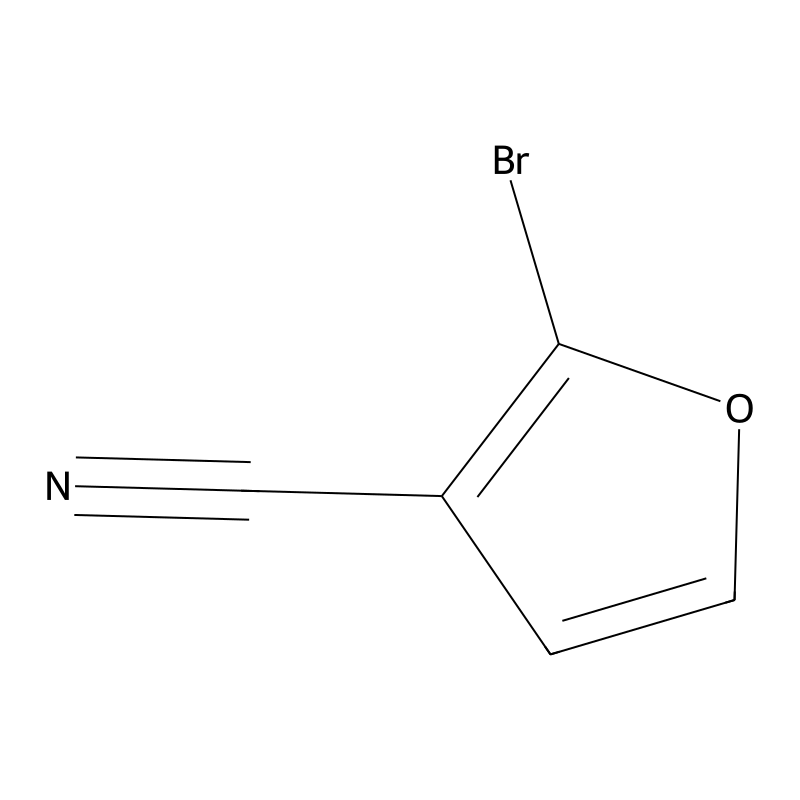

2-Bromofuran-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

Based on its chemical structure, 2-Bromofuran-3-carbonitrile possesses some functional groups that could be of interest to researchers in various fields. Here are some potential areas where it might be explored:

- Organic Synthesis: The presence of a bromine atom and a cyano group suggests potential utility as a building block in organic synthesis. The bromo group can be readily displaced by other nucleophiles, while the cyano group can be further functionalized ().

- Heterocyclic Chemistry: 2-Bromofuran-3-carbonitrile belongs to the class of heterocyclic compounds, which contain atoms other than carbon in the ring structure. Researchers in heterocyclic chemistry might explore its reactivity and potential applications in this field.

- Medicinal Chemistry: The cyano group is a common functional group found in many pharmaceuticals. While there is no evidence of current use, researchers might investigate 2-Bromofuran-3-carbonitrile as a starting material for drug discovery or as a potential scaffold for new drug development.

2-Bromofuran-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₂BrNO. This compound features a furan ring, which is a five-membered aromatic ring containing oxygen, substituted at the second position with a bromine atom and at the third position with a nitrile group (–C≡N). The presence of these substituents imparts unique chemical properties to 2-bromofuran-3-carbonitrile, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structural characteristics contribute to its reactivity and potential biological activity, making it an important compound for further study and application.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, primarily at the 5-position due to the electron-withdrawing effect of the nitrile group. For example, nitration can be performed using concentrated nitric acid and sulfuric acid at low temperatures.

- Nucleophilic Substitution: The bromine atom in 2-bromofuran-3-carbonitrile can be replaced by various nucleophiles, including amines and thiols, under mild conditions. This reaction often requires the presence of a base like sodium hydroxide to facilitate the substitution.

- Palladium-Catalyzed Cross-Coupling: This method allows for the coupling of furan-3-carbonitrile with various brominating agents, enhancing the versatility of this compound in synthetic applications.

Furan derivatives, including 2-bromofuran-3-carbonitrile, have been shown to interact with various biological targets due to their aromatic nature. These compounds exhibit a range of biological activities, which may include antibacterial, antifungal, and anticancer properties. The specific mode of action often involves interactions with enzymes or receptors within biochemical pathways, influencing cellular processes. The pharmacokinetics of 2-bromofuran-3-carbonitrile suggest that its molecular weight (approximately 171.98 g/mol) may affect its bioavailability and distribution within biological systems .

Several methods are employed for the synthesis of 2-bromofuran-3-carbonitrile:

- Bromination of Furan-3-carbonitrile: A common synthetic route involves brominating furan-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This method allows for controlled introduction of the bromine substituent.

- Palladium-Catalyzed Cross-Coupling Reactions: Utilizing palladium catalysts facilitates cross-coupling reactions that can introduce various functional groups into the furan ring structure.

- Continuous Flow Reactors: In industrial settings, continuous flow reactors are often employed to optimize reaction conditions and enhance safety during the production process. This approach minimizes by-products while maximizing yield.

2-Bromofuran-3-carbonitrile serves as an important intermediate in various applications:

- Pharmaceutical Development: Its unique structural properties make it useful in the synthesis of pharmaceutical compounds that target specific biological pathways.

- Agrochemical Synthesis: The compound is also relevant in developing agrochemicals that require specific reactivity patterns for effective formulation.

- Material Science: Due to its unique electronic properties, it may find applications in materials science, particularly in developing conductive polymers or organic electronic devices .

Studies on 2-bromofuran-3-carbonitrile's interactions with biological systems reveal its potential effects on various biochemical pathways. Research indicates that furan derivatives can influence enzyme activity and receptor binding, which may lead to therapeutic effects or toxicity depending on the context. The compound's ability to undergo electrophilic and nucleophilic substitutions enhances its interaction potential with biomolecules .

Several compounds share structural similarities with 2-bromofuran-3-carbonitrile:

| Compound Name | Key Differences |

|---|---|

| 2-Chlorofuran-3-carbonitrile | Contains chlorine instead of bromine; different reactivity profile. |

| 2-Iodofuran-3-carbonitrile | Contains iodine; generally more reactive in nucleophilic substitutions compared to bromine analog. |

| Furan-3-carbonitrile | Lacks halogen substitution; serves as a base structure for modifications. |

Uniqueness: 2-Bromofuran-3-carbonitrile is distinguished by its balanced reactivity profile due to the presence of bromine. This allows for selective functionalization without excessive side reactions, making it particularly suitable for diverse synthetic applications in organic chemistry .